molecular formula C13H10ClN3OS B2813171 N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-27-2

N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

Cat. No.: B2813171
CAS No.: 478066-27-2
M. Wt: 291.75
InChI Key: XCXIQHDCFZPHJQ-UHFFFAOYSA-N
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Description

  • The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the imidazo[2,1-b][1,3]thiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
  • Formation of the Carboxamide Group

    • The final step involves the conversion of the resulting intermediate to the carboxamide derivative. This can be achieved by reacting the intermediate with an amine, such as ammonia or a primary amine, under suitable conditions.
  • Industrial Production Methods

    Industrial production of N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide typically involves the following steps:

    • Formation of the Imidazo[2,1-b][1,3]thiazole Core

      • Starting with a thiazole derivative, such as 2-aminothiazole, the imidazo[2,1-b][1,3]thiazole core can be constructed through a cyclization reaction with an appropriate aldehyde or ketone under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[2,1-b][1,3]thiazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
    • Reduction

      • Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
    • Substitution

      • The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions

      Oxidation: KMnO₄ in acidic or basic medium.

      Reduction: LiAlH₄ in anhydrous ether.

      Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

    Major Products

      Oxidation: Formation of carboxylic acids or ketones.

      Reduction: Formation of primary or secondary amines.

      Substitution: Formation of substituted phenyl derivatives.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

      Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biology and Medicine

    Industry

      Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.

      Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Comparison with Similar Compounds

    Similar Compounds

      N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a thiazole ring.

      N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]oxazole-5-carboxamide: Similar structure but with an oxazole ring instead of a thiazole ring.

    Uniqueness

    N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

    Properties

    IUPAC Name

    N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H10ClN3OS/c1-8-11(17-6-7-19-13(17)15-8)12(18)16-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,18)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XCXIQHDCFZPHJQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(N2C=CSC2=N1)C(=O)NC3=CC=C(C=C3)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H10ClN3OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    291.76 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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